molecular formula C17H14BNO4 B1301960 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline CAS No. 373384-16-8

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline

Cat. No. B1301960
M. Wt: 307.1 g/mol
InChI Key: PQFAZDQDQNJKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area. For instance, paper describes the oxy-Michael addition reaction to synthesize hydroxyquinoline derivatives. Similarly, paper details the synthesis of 2-methylquinoline-3-carboxanilides and their subsequent transformation into naphthyridines. Paper reports the synthesis of hydroxyquinolin-2-ones through condensation reactions. Paper presents a method for synthesizing a thioxo-dihydroquinoline carboxylate, which involves condensation reactions and confirms the structure through various analytical techniques. Paper outlines a multistep reaction sequence to synthesize phenylquinazolinylcarboxamides, starting from ethyl acetoacetate. Paper discusses a diastereoselective synthesis of tetrahydroquinoline carboxylic esters, and paper describes the synthesis of dihydroquinoline derivatives using a Lewis acid-catalyzed cyclization.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, paper discusses the crystallographic studies of a thioxo-dihydroquinoline derivative, highlighting the presence of a strong intramolecular hydrogen bond. This kind of structural analysis is crucial for understanding the chemical behavior and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. The papers describe various reactions such as oxy-Michael addition , condensation , cyclization , and tandem reduction-reductive amination . These reactions are fundamental to the synthesis of complex quinoline-based structures and can be indicative of the types of reactions that "2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline" might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline" are not discussed, the properties of similar quinoline derivatives can be inferred from the papers. For instance, paper describes the UV/Vis and IR spectra of a thioxo-dihydroquinoline derivative, which can provide insights into the electronic structure and functional groups present in the molecule. The solubility, melting points, and stability of these compounds can also be deduced from their molecular structures and substituents.

Scientific Research Applications

“2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline” is an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and chemical and pharmaceutical production processes .

The compound has a molecular formula of C12H9BO3 and a molar mass of 212.01 . It has a predicted density of 1.34±0.1 g/cm3, a melting point of 286-291 °C (lit.), a predicted boiling point of 438.5±37.0 °C, and a flash point of 105.6°C .

Safety And Hazards

The compound is an irritant . It’s irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFAZDQDQNJKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370230
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline

CAS RN

373384-16-8
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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